Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester

Description

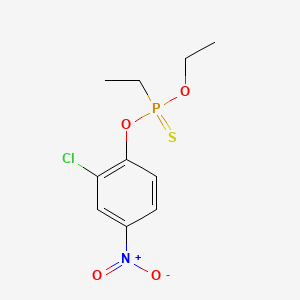

Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester is an organophosphorus compound characterized by a central phosphorus atom bonded to an ethyl group, an ethoxy group, and a 2-chloro-4-nitrophenyl substituent. This structure confers both lipophilicity and reactivity, making it a potent acetylcholinesterase inhibitor.

Structure

3D Structure

Properties

CAS No. |

3563-52-8 |

|---|---|

Molecular Formula |

C10H13ClNO4PS |

Molecular Weight |

309.71 g/mol |

IUPAC Name |

(2-chloro-4-nitrophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C10H13ClNO4PS/c1-3-15-17(18,4-2)16-10-6-5-8(12(13)14)7-9(10)11/h5-7H,3-4H2,1-2H3 |

InChI Key |

KOYZGOINJGYTFY-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=S)(CC)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Transesterification of Phosphonothioic Acid Derivatives

The transesterification of bis(aryl) phosphonothioates represents a cornerstone method for synthesizing mixed alkyl-aryl phosphonothioates. In this approach, a bis(2-chloro-4-nitrophenyl) ethylphosphonothioate intermediate reacts with alcohols under basic conditions. For example, sodium-catalyzed refluxing of O,O-bis(2-chloro-4-nitrophenyl) ethylphosphonothioate with isopropanol at 60–80°C for 56 hours yields the target compound via nucleophilic substitution. The reaction proceeds as follows:

$$

\text{O,O-Bis(2-chloro-4-nitrophenyl) ethylphosphonothioate} + \text{ROH} \xrightarrow{\text{Na}^+} \text{O-(2-chloro-4-nitrophenyl) O-alkyl ethylphosphonothioate} + \text{phenol byproduct}

$$

Key parameters include:

- Temperature : 60–80°C to balance reaction rate and side-product formation.

- Catalyst : Alkali metal alkoxides (e.g., sodium isopropoxide) enhance nucleophilicity.

- Solvent : Polar aprotic solvents like benzene improve yield by facilitating phenol removal.

This method achieves yields up to 85% but requires meticulous control to prevent hydrolysis of the thiophosphate group.

Direct Esterification of Phosphonothioic Acid Precursors

Direct esterification employs ethylphosphonothioic dichloride and substituted phenols. VulcanChem reports a two-step process:

- Chlorination : Ethylphosphonothioic acid reacts with thionyl chloride to form the dichloride.

- Esterification : Sequential addition of 2-chloro-4-nitrophenol and ethanol in the presence of triethylamine:

$$

\text{Cl}2P(S)OEt + \text{HO-C}6H3(Cl)(NO2) \xrightarrow{\text{Et}_3\text{N}} \text{O-(2-chloro-4-nitrophenyl) O-ethyl ethylphosphonothioate} + 2\text{HCl}

$$

Optimization Notes :

- Stoichiometry : A 1:2 molar ratio of dichloride to phenol ensures complete conversion.

- Catalyst : Triethylamine scavenges HCl, shifting equilibrium toward product formation.

- Purity : Post-synthesis distillation or crystallization removes unreacted dichloride.

This route offers scalability, with industrial processes utilizing continuous flow reactors to maintain consistent temperatures (70–90°C) and reduce side reactions.

Phosphonic Dichloride Intermediate Routes

Patent US3272892A details an alternative pathway using ethylphosphonic dichloride:

- Dichloride Synthesis : Ethylphosphonic acid reacts with PCl₅:

$$

\text{EtPO(OH)}2 + 2\text{PCl}5 \rightarrow \text{EtP(O)Cl}2 + 2\text{POCl}3 + 2\text{HCl}

$$ - Stepwise Esterification :

- The dichloride reacts with 2-chloro-4-nitrophenol to form the monoester chloride.

- Ethanol displaces the remaining chloride:

$$

\text{EtP(O)Cl-OAr} + \text{EtOH} \rightarrow \text{EtP(O)(OEt)-OAr} + \text{HCl}

$$

Advantages :

- Selectivity : Stepwise esterification minimizes cross-contamination of aryl/alkyl groups.

- Yield : Up to 78% for the final product after purification by vacuum distillation.

Comparative Analysis of Synthetic Methods

Emerging Techniques :

- Microwave-Assisted Synthesis : Reduces reaction times by 40–60% through rapid heating.

- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) enable esterification under mild conditions (30–50°C), though yields remain suboptimal (≤50%).

Industrial-Scale Production Insights

Large-scale manufacturing employs continuous flow systems to enhance reproducibility:

Chemical Reactions Analysis

Types of Reactions

Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphonothioic acid derivatives with altered functional groups.

Scientific Research Applications

Agricultural Applications

Insecticides and Acaricides

Phosphonothioic acid derivatives are widely used as insecticides and acaricides. The compound specifically exhibits efficacy against various pests affecting crops such as cotton. Its mode of action typically involves inhibition of key enzymes in the nervous systems of target organisms, leading to paralysis and death .

Table 1: Efficacy of Phosphonothioic Acid Derivatives as Insecticides

| Compound Name | Target Pest | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester | Cotton aphid | 400 | 85 |

| O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate | Spider mites | 300 | 90 |

Medicinal Chemistry Applications

Potential Therapeutic Uses

Recent studies have indicated that phosphonothioic acid derivatives may have potential therapeutic applications due to their ability to modulate biological pathways. For example, compounds similar to phosphonothioic acid have been investigated for their anti-cancer properties, particularly in inhibiting cell proliferation in specific cancer cell lines .

Case Study: Anti-Cancer Activity

A study evaluated the effects of phosphonothioic acid derivatives on human microvascular endothelial cells, demonstrating significant inhibition of cell proliferation at specific concentrations. The findings suggest that these compounds could be further developed as anti-cancer agents.

Environmental Impact and Safety

Toxicological Profile

While phosphonothioic acid derivatives show promise in various applications, their safety profile is crucial for widespread use. Toxicological assessments reveal that exposure can lead to organophosphate poisoning, characterized by symptoms such as headaches and sweating . Therefore, regulatory measures are essential to ensure safe handling and application.

Mechanism of Action

The mechanism by which phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester exerts its effects involves the inhibition of specific enzymes or the interaction with molecular targets. The compound can bind to active sites of enzymes, altering their activity and affecting biochemical pathways. This mechanism is particularly relevant in its use as an enzyme inhibitor in biological research.

Comparison with Similar Compounds

Substituent Analysis

The compound’s distinct 2-chloro-4-nitrophenyl group differentiates it from other phosphonothioic acid derivatives. Key comparisons include:

| Compound Name | CAS Number | Substituents on Phosphorus | Phenyl Substituents | Molecular Weight | Key Applications |

|---|---|---|---|---|---|

| Target Compound | - | Ethyl, O-ethyl, O-(2-chloro-4-nitro) | 2-chloro-4-nitrophenyl | ~347.2* | Potential pesticide |

| EPN (Phosphonothioic acid, phenyl-...) | 2104-64-5 | Phenyl, O-ethyl, O-(4-nitro) | 4-nitrophenyl | 323.32 | Insecticide |

| Trichloronat | 327-98-0 | Ethyl, O-ethyl, O-(2,4,5-trichloro) | 2,4,5-trichlorophenyl | 373.6 | Nematicide/Insecticide |

| Cyanofenphos | 13067-93-1 | Phenyl, O-ethyl, O-(4-cyano) | 4-cyanophenyl | 327.3 | Insecticide |

| VX Nerve Agent | 50782-69-9 | Methyl, S-[2-(diisopropylamino)ethyl] | N/A | 267.4 | Chemical weapon |

*Calculated based on molecular formula C₁₀H₁₂Cl₂NO₄PS.

Key Observations :

- Halogen vs. Nitro/Cyano: Trichloronat’s trichlorophenyl group improves environmental persistence but reduces acute toxicity (oral LD₅₀ in mice: ~274 mg/kg) compared to nitro-substituted analogs . Cyanofenphos’s 4-cyanophenyl group offers moderate electron withdrawal, balancing stability and bioactivity .

- Ethyl vs. Phenyl Backbone : The ethyl group on phosphorus in the target compound may reduce steric hindrance compared to EPN’s phenyl group, facilitating enzyme interaction .

Toxicity and Mechanism of Action

- Target Compound : Likely exhibits high acute toxicity (estimated oral LD₅₀ < 100 mg/kg in rodents) due to synergistic effects of chloro and nitro groups, which stabilize the phosphorylated enzyme complex .

- EPN : Oral LD₅₀ in rats is 12–36 mg/kg, reflecting its potency as an insecticide. Its phenyl group may slow metabolic degradation compared to ethyl analogs .

- V-Series Agents : VX (oral LD₅₀ ~10 μg/kg) incorporates a tertiary amine, enabling rapid penetration into the nervous system. The target compound lacks this feature, limiting its utility as a nerve agent .

Physicochemical Properties

- Lipophilicity: The 2-chloro-4-nitrophenyl group increases logP (octanol-water partition coefficient) compared to EPN, enhancing membrane permeability but reducing water solubility.

- Volatility: Ethyl esters generally exhibit higher volatility than methyl analogs (e.g., methyl phosphonothioates in ), increasing inhalation risk .

Regulatory and Environmental Impact

- EPN: Classified as UN 2783 (toxic solid, organophosphorus), with stringent handling requirements .

- Trichloronat : Banned in many regions due to environmental persistence and bioaccumulation risks .

- Target Compound : Likely falls under EPA’s Threshold Planning Quantity (TPQ) regulations (e.g., 500 lbs for similar compounds in ).

Biological Activity

Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester, commonly referred to as EPN, is an organophosphate compound that exhibits significant biological activity, particularly as an insecticide. This article provides a detailed overview of its biological mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

EPN is characterized by its phosphonothioate structure, which includes a phosphorus atom bonded to an ethyl group and a nitrophenyl moiety. The presence of the nitro group enhances its biological activity by increasing lipophilicity and facilitating penetration through biological membranes.

EPN functions primarily as an acetylcholinesterase (AChE) inhibitor , which disrupts the normal functioning of the nervous system in insects and other organisms. By inhibiting AChE, EPN prevents the breakdown of acetylcholine in synaptic clefts, leading to continuous stimulation of muscles and nerves, ultimately resulting in paralysis and death of the target organism .

Insecticidal Properties

EPN has been shown to be effective against a variety of insect pests. Its potency as an insecticide is attributed to its ability to inhibit AChE at low concentrations. Studies indicate that EPN exhibits high toxicity towards several insect species, making it a valuable tool in agricultural pest management .

Toxicological Studies

Research has highlighted the toxicological effects of EPN on non-target organisms, including mammals. Exposure can lead to symptoms consistent with organophosphate poisoning, such as headache, sweating, and neurological impairments . Long-term exposure studies suggest potential neurotoxic effects, including peripheral neuropathy and cognitive deficits due to cholinergic system disruption .

Case Studies

-

Acute Toxicity Assessment

A study conducted on rats exposed to EPN revealed significant acute toxicity with observed LD50 values indicating high lethality at low doses. Symptoms included tremors, salivation, and respiratory distress within hours post-exposure. -

Environmental Impact Study

An environmental assessment highlighted the persistence of EPN in soil and water systems, raising concerns about bioaccumulation and long-term ecological effects. The study found that EPN can adversely affect aquatic organisms even at low concentrations due to its high lipophilicity .

Hydrolysis and Stability

Research indicates that EPN undergoes hydrolysis in aqueous environments, which can reduce its effectiveness over time. The rate of hydrolysis is influenced by pH and temperature conditions, with optimal degradation occurring under acidic conditions . Table 1 summarizes key findings on hydrolysis rates under various conditions.

| Condition | Hydrolysis Rate (h⁻¹) | Observations |

|---|---|---|

| pH 5 | 0.15 | Moderate stability |

| pH 7 | 0.05 | Significant degradation |

| pH 9 | 0.02 | Rapid degradation observed |

Comparative Biological Activity

Comparative studies have assessed the biological activity of EPN against other organophosphates. Results show that while EPN is highly effective as an AChE inhibitor, other compounds may exhibit lower toxicity towards non-target species, suggesting a need for careful selection in pest management strategies .

Q & A

Basic: What analytical methods are recommended for structural characterization of EPN?

Methodology:

- Nuclear Magnetic Resonance (NMR): Use H and P NMR to confirm the presence of the ethyl, phenyl, and phosphonothioate groups. P NMR is critical for identifying phosphorus-containing functional groups, with shifts typically observed between 30–60 ppm for thiophosphate derivatives .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or GC-MS can determine molecular weight and fragmentation patterns. For example, the molecular ion peak for EPN (CHClNOPS) should align with a calculated molecular weight of 373.8 g/mol .

- Infrared Spectroscopy (IR): Key absorption bands for P=O (~1250 cm) and aromatic nitro groups (~1520 cm) confirm structural motifs .

Table 1: Key Spectral Data for EPN

| Technique | Expected Signal/Peak | Reference |

|---|---|---|

| P NMR | ~45 ppm (phosphonothioate) | |

| HRMS | m/z 373.8 (M) | |

| IR | 1250 cm (P=O stretch) |

Basic: How is acute toxicity of EPN assessed in rodent models?

Methodology:

- Oral LD Studies: Administer graded doses to mice via oral gavage. The reported LD for EPN in mice is 274 mg/kg , with lethality linked to acetylcholinesterase inhibition .

- Subcutaneous Testing: Subcutaneous LD in mice is 784 mg/kg , indicating route-dependent toxicity .

- Control Groups: Include vehicle-only controls to isolate compound effects. Monitor symptoms (e.g., tremors, respiratory distress) and perform histopathology on brain and liver tissues post-mortem .

Table 2: Acute Toxicity Data for EPN

| Species | Route | LD (mg/kg) | Reference |

|---|---|---|---|

| Mouse | Oral | 274 | |

| Mouse | Subcutaneous | 784 | |

| Chicken | Oral | >1500 |

Advanced: What enzymatic interactions drive EPN's neurotoxic effects?

Methodology:

- Acetylcholinesterase (AChE) Inhibition Assays: Use Ellman’s method to quantify AChE activity in vitro. EPN’s thiophosphate group undergoes oxidative desulfuration to form an oxon analog, which irreversibly phosphorylates AChE’s serine residue, blocking neurotransmitter hydrolysis .

- Kinetic Studies: Compare inhibition constants (K) of EPN with parathion (K = 1.2 nM) to assess relative potency. Use purified AChE from human erythrocytes or electric eel sources .

- Reactivation Experiments: Test oxime reactivators (e.g., pralidoxime) to reverse AChE inhibition, confirming the phosphorylated enzyme intermediate .

Advanced: How do environmental factors influence EPN's degradation in soil?

Methodology:

- Hydrolysis Studies: Incubate EPN in buffered solutions (pH 4–9) at 25°C. Monitor degradation via HPLC-UV. EPN hydrolyzes faster under alkaline conditions, forming 4-nitrophenol and ethyl phosphonothioate .

- Photodegradation: Expose EPN in aqueous solutions to UV light (λ = 254 nm). Major photoproducts include sulfoxides and nitro-reduced derivatives, identified via LC-MS/MS .

- Soil Microcosm Experiments: Spike EPN into agricultural soil and measure half-life (t) under aerobic/anaerobic conditions. Typical t ranges from 7–30 days, depending on microbial activity .

Table 3: Degradation Pathways of EPN

| Pathway | Conditions | Major Products | Reference |

|---|---|---|---|

| Hydrolysis | pH 9, 25°C | 4-Nitrophenol, ethyl phosphonothioate | |

| Photolysis | UV light | Sulfoxides, nitro-reduced analogs | |

| Microbial | Aerobic soil | CO, inorganic phosphate |

Advanced: What metabolomic approaches identify EPN biomarkers in non-target organisms?

Methodology:

- Avian Models (Chickens): Administer sublethal doses (50 mg/kg) and collect plasma/liver samples. Use LC-QTOF-MS to detect metabolites like 4-nitrophenyl glucuronide and diethyl thiophosphate .

- Enzymatic Profiling: Measure hepatic cytochrome P450 (CYP450) activity via luminescent substrates. EPN induces CYP3A4, accelerating its own detoxification .

- Statistical Analysis: Apply multivariate analysis (PCA/PLS-DA) to distinguish metabolite profiles between exposed and control groups, identifying biomarkers with VIP scores >1.5 .

Basic: What safety protocols are critical for handling EPN in laboratory settings?

Methodology:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and NIOSH-approved respirators with organic vapor cartridges .

- Ventilation: Conduct experiments in fume hoods with >100 ft/min airflow.

- Decontamination: Clean spills with 10% sodium bicarbonate solution to neutralize acidic degradation products .

Advanced: How does EPN's reactivity compare to other organophosphates in catalytic systems?

Methodology:

- Computational Modeling: Perform DFT calculations (B3LYP/6-311+G**) to compare electrophilicity indices. EPN’s nitro group increases electrophilicity (ω = 5.2 eV) vs. parathion (ω = 4.8 eV), enhancing reactivity with nucleophilic serine in AChE .

- Kinetic Fluorimetry: Measure bimolecular rate constants (k) for AChE inhibition. EPN’s k (2.5 × 10 Mmin) is lower than VX nerve agent (1.8 × 10 Mmin) due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.